Z-Asp(otbu)-otbu

Vue d'ensemble

Description

Z-Asp(otbu)-otbu, also known as this compound, is a useful research compound. Its molecular formula is C20H29NO6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biostimulants dans la croissance des plantes

Les acides aminés protégés comme « Z-Asp(otbu)-otbu » peuvent servir de biostimulants, favorisant la croissance et la résilience des plantes. Ils stabilisent les membranes, les enzymes et les protéines contre les conditions de stress telles que la salinité élevée et les températures extrêmes .

Réparation des tissus musculaires

En recherche médicale, les dérivés d'acides aminés sont explorés pour leur potentiel dans la réparation des tissus musculaires. Ils peuvent améliorer la réparation des tissus musculaires endommagés, de manière similaire à la façon dont les acides aminés à chaîne ramifiée (BCAA) sont utilisés .

Recherche biochimique

Les peptides, qui comprennent les acides aminés protégés, sont cruciaux dans la recherche biochimique en raison de leur spécificité et de leur puissance dans l'interaction avec les protéines cibles. Ils permettent un amarrage plus précis aux molécules cibles .

Modification structurelle des protéines

Les acides aminés protégés jouent un rôle dans la modification structurelle des protéines. Leurs chaînes latérales uniques contribuent à la synthèse des protéines, au métabolisme et au développement du corps .

Développement de médicaments

Les acides aminés non naturels, qui comprennent des dérivés protégés, ont des applications dans le développement de médicaments tels que les conjugués anticorps-médicaments et les activités antimicrobiennes .

Synthèse asymétrique

Les acides aminés protégés peuvent être utilisés comme additifs chiraux dans la synthèse asymétrique, influençant les réactions pour produire une chiralité souhaitée dans les composés chimiques .

Activité Biologique

Z-Asp(OtBu)-OtBu, a derivative of aspartic acid, has garnered attention in biochemical research due to its potential biological activities. This article synthesizes findings from various studies to explore its synthesis, biological implications, and specific case studies that highlight its effects.

Chemical Structure and Properties

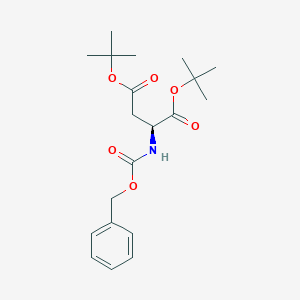

This compound is characterized by the presence of a benzyloxycarbonyl (Z) group and t-butyl ester protecting groups on the aspartic acid moiety. Its molecular formula is , with a melting point of approximately 76.7°C and a density of about 1.2 g/cm³ .

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. For instance, the coupling reactions often utilize Fmoc-protected amino acids, where Z-Asp(OtBu)-OH serves as a key building block. The bulky t-butyl groups help prevent aspartimide formation, which is a common issue in peptide synthesis involving aspartic acid derivatives .

Ergogenic Effects

Research indicates that amino acid derivatives like this compound can influence various physiological processes. They are recognized for their ergogenic properties, which enhance physical performance by affecting hormonal secretion and muscle recovery during exercise . Specifically, they may enhance the secretion of anabolic hormones that are crucial for muscle growth and recovery.

Impact on Oogenesis

A pivotal study examined the effects of this compound on oogenesis in Sarcophaga bullata, demonstrating that peptides containing this compound affected egg development significantly. The study found that certain peptides led to changes in ovarian structures, including resorption of egg chambers and alterations in yolk deposition . The decapeptide containing this compound resulted in normal vitellogenic eggs while also causing some abnormalities in yolk granule formation.

1. Oogenesis in Insects

In a detailed investigation, researchers synthesized several peptides incorporating this compound to evaluate their effects on insect reproduction. The results indicated that these peptides could modulate reproductive processes by influencing hormonal pathways involved in oogenesis. The study utilized radiolabeling techniques to track peptide distribution within insect tissues, correlating these findings with histological analyses .

2. Amino Acid Derivatives in Nutrition

Another significant area of research focuses on the role of amino acid derivatives like this compound in nutrition. Studies have shown that such compounds can enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage, highlighting their potential as dietary supplements for athletes .

Research Findings Summary Table

Propriétés

IUPAC Name |

ditert-butyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO6/c1-19(2,3)26-16(22)12-15(17(23)27-20(4,5)6)21-18(24)25-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSHFSUKBPXENM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801163700 | |

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42417-76-5 | |

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42417-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.